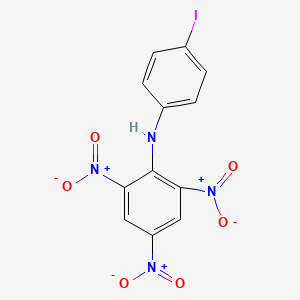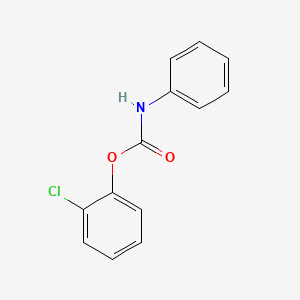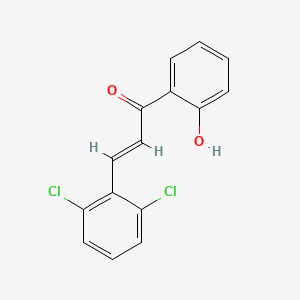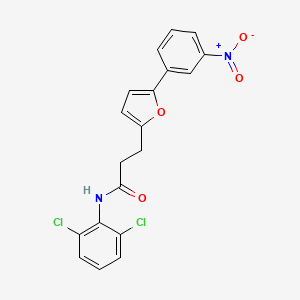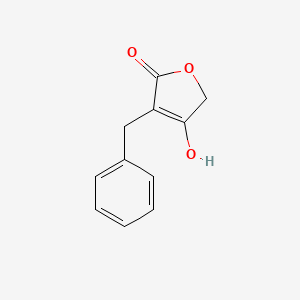
2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone can be achieved through several methods. One common approach involves the cyclization of 3,3-dimethyl butanoic acid with benzyl acrylate in the presence of a palladium catalyst . The reaction conditions typically include the use of Pd(TFA)2 (10 mol%), N-Ac-Val (20 mol%), Ag2CO3 (2 equiv.), and Na2HPO4 (1 equiv.) in HFIP solvent at 120°C for 12 hours . This method yields the desired lactone in high purity and yield.
Industrial Production Methods
Industrial production methods for gamma-lactones, including 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone, often involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted lactones, diols, and carboxylic acids, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the production of reactive oxygen species (ROS) and modulate autophagy processes, which are crucial in various cellular functions . These activities are mediated through its interaction with enzymes and receptors involved in oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone include:
Gamma-butyrolactone: A five-membered lactone with diverse biological activities.
Gamma-valerolactone: Another gamma-lactone with applications in biofuels and green chemistry.
Gamma-decalactone: Known for its use in flavor and fragrance industries.
Uniqueness
What sets 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone apart is its unique structural features, which confer specific biological activities and synthetic utility. Its benzyl group and dihydroxy functionalities make it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
CAS No. |
3734-22-3 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-benzyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C11H10O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
InChI Key |
BXEIAIJHNZRHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



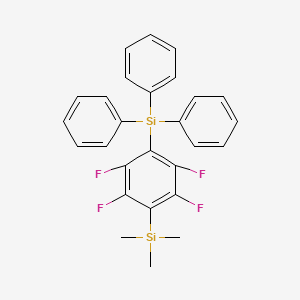
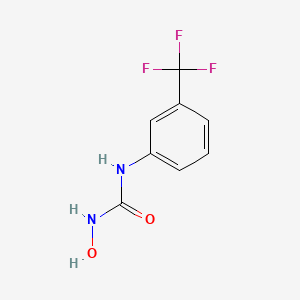


![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)
